molecular formula C7H6N2O4 B1210261 4-Nitrophenyl carbamate CAS No. 37689-86-4

4-Nitrophenyl carbamate

Cat. No. B1210261
CAS RN: 37689-86-4
M. Wt: 182.13 g/mol
InChI Key: QHFKWIKCUHNXAU-UHFFFAOYSA-N
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Description

4-Nitrophenyl carbamate is a chemical compound with the molecular formula C7H6N2O4 . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Synthesis Analysis

A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl carbamate consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 182.133 Da and the monoisotopic mass is 182.032761 Da .


Chemical Reactions Analysis

4-Nitrophenyl carbamate has been involved in various chemical reactions. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . In another study, 4-nitrophenyl carbonates and carbamates were used as base-labile protecting group strategies .


Physical And Chemical Properties Analysis

The molecular formula of 4-Nitrophenyl carbamate is C7H6N2O4 . It has an average mass of 182.133 Da and a monoisotopic mass of 182.032761 Da .

Scientific Research Applications

Chemistry and Molecular Interactions

  • Smiles Rearrangement : 4-Nitrophenyl N-hydroxycarbamate shows unique behavior in alkaline solutions, undergoing a Smiles rearrangement to produce 4-nitrophenoxide ion and N-carboxy-4-nitrophenoxyamine. A spiro Meisenheimer complex of a mononitrobenzene derivative is formed as a transient intermediate in this process (Fitzgerald, Blakeley, & Zerner, 1984).

Organic Synthesis

  • Photolabile Protecting Groups : N-Methyl-N-(o-nitrophenyl)carbamates, a variant, have been identified as efficient photoremovable alcohol protecting groups. These groups are incorporated through chemical coupling and can be cleanly deprotected by photolysis in protic solvents (Loudwig & Goeldner, 2001).

Bioconjugation and Drug Development

  • Porphyrin Derivatives for Peptide Attachment : Derivatives of 4-nitrophenyl carbamate have been used to create monofunctional electrophilic and nucleophilic derivatives of meso-tetraphenylporphyrin. These compounds efficiently couple with peptide derivatives, useful in the development of targeted therapies (Matthews, Pouton, & Threadgill, 1995).

Bioreductive Prodrugs

  • Reductively-Initiated Fragmentation for Drug Delivery : 4-Nitrobenzyl carbamates have been evaluated for their potential as triggers in bioreductive drugs. These compounds, when reduced, fragment to release amine-based toxins, demonstrating potential in targeted drug delivery systems (Hay, Sykes, Denny, & O'Connor, 1999).

Novel Synthesis Methods

  • Synthesis of Anticancer Drug Lenvatinib : 4-Nitrophenyl cyclopropylcarbamate has been used as a novel synthon in the synthesis of the anticancer drug lenvatinib. This method showcases the utility of 4-nitrophenyl carbamate derivatives in pharmaceutical synthesis (Sadineni et al., 2020).

Safety And Hazards

When handling 4-Nitrophenyl carbamate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future research could focus on the use of 4-nitrophenyl carbonates and carbamates as orthogonal base-labile protecting group strategies . These protecting groups are relatively stable in aqueous and acidic solution yet cleaved and irreversibly decarboxylated in mild basic conditions . This could open up new possibilities for their use in organic synthesis .

properties

IUPAC Name

(4-nitrophenyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFKWIKCUHNXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958730
Record name 4-Nitrophenyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl carbamate

CAS RN

37689-86-4
Record name 4-Nitrophenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-(Tritylthio)hexane-1-amine (1.21 g, 3.22 mmol) and p-nitrophenyl chloroformate (0.78 g, 3.86 mmol) were suspended in dry THF (15 mL). DIEA (841 μL, 4.83 mmol) was added, and the resulting solution was stirred at room temperature for 2 h. After acidification by addition of acetic acid the solvent was evaporated under reduced pressure, and the residue was purified by RP-HPLC. 1.21 g (2.25 mmol) p-nitrophenyl carbamate were obtained after lyophilisation.
Name
6-(Tritylthio)hexane-1-amine
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
841 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred, cooled (about 0° C.) solution of methyl-3-amino-4-methoxy benzoate (5.0 g; 27.6 mmol) in dry dichloromethane (175 mL) was added pyridine (2.34 mL; 29 mmol) followed by 4-nitrophenyl chloroformate (5.8 9; 29 mmol) under a nitrogen (N2) atmosphere. After stirring for 8 hours, the, reaction was washed with 2N aqueous hydrochloric acid (2×200 mL), saturated aqueous sodium bicarbonate (2×200 mL), and brine (200 mL), then dried (MgSO4), and filtered. The filtered solution was diluted with ethyl acetate and hexanes (about 800 mL) until a precipitate formed. The solid was collected on a Buchner funnel with suction, and air dried to provide the desired carbamate as a white solid (70% yield).
[Compound]
Name
methyl-3-amino-4-methoxy benzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
29 mmol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

Para-nitrophenyl chloroformate (483 mg, 2.40 mmol) was dissolved in 10 mL dichloromethane (dry, mol. sieve). A solution of amine 18d (1.00 g, 2.31 mmol) in 5 mL dichloromethane (dry, mol. sieve) and 1.8 mL of sym-collidine were added and mixture was stirred at room temperature for 40 min. Dichloromethane was removed under reduced pressure, residue was acidified with acetic acid and purified by RP-HPLC to yield para-nitrophenyl carbamate 18e.
Quantity
483 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
JD FOURNERON, N ABOUAKIL… - European journal of …, 1991 - Wiley Online Library
… The inhibition of bile-salt-dependent lipase by reactive bile-salt-dependent lipase activity assayed on 4-nitrophenyl carbamate compounds is time-dependent and follows firstacetate as …
Number of citations: 9 febs.onlinelibrary.wiley.com
Y AaminaNaaz, S Sathiyaraj, S Kalaimani… - Acta Crystallographica …, 2015 - scripts.iucr.org
The asymmetric unit of the title compound, C13H10N2O4, contains two independent molecules (A and B). The dihedral angle between the aromatic rings is 48.18 (14) in molecule A …
Number of citations: 1 scripts.iucr.org
AG Groß, H Deppe, A Schober - Tetrahedron letters, 2003 - Elsevier
… Nevertheless, it is still possible to convert the 4-nitrophenyl-carbamate resin 2 into the isocyanate resin 1, but this reaction has to be carried out in the presence of NEt 3 for 16 h at 60C (…
Number of citations: 13 www.sciencedirect.com
TJ Broxton - Australian journal of chemistry, 1984 - CSIRO Publishing
… Finally, the N-4-nitrophenyl carbamate ion (3) is stable indefinitely at 26C in aqueous alkaline solution, whereas the N-methyl-N-4-nitrophenyl carbamate ion (1 I) decomposes …
Number of citations: 7 www.publish.csiro.au
Q Cai, Z Fei, L Li - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C8H8N2O4, the nitro and methoxycarbonyl groups are twisted from the plane of aromatic ring by 5.1 (1) and 6.2 (1), respectively. In the crystal, intermolecular N—H…
Number of citations: 5 scripts.iucr.org
Y Pocker, LJ Guilbert - Biochemistry, 1974 - ACS Publications
… Matsumoto for their help in thesynthesis of the 4-nitrophenyl carbamate esters and to Mr. Barry Davison for his expert assistance with the methyl carbonate runs. …
Number of citations: 37 pubs.acs.org
T Rajesh Kumar, R Premkumar… - Journal of …, 2023 - Taylor & Francis
HDAC protein is associated with hepatocellular carcinoma. Different medicinal plants were selected for this study to analyze the inhibitory efficacy against the target protein, HDAC. …
Number of citations: 2 www.tandfonline.com
B Sammet - Synlett, 2009 - thieme-connect.com
… (A) In a typical procedure for 4-nitrophenyl carbamate and carbonate synthesis 4-NPC is added to the nucleophile in the presence of an excess amine base at room temperature. In the …
Number of citations: 13 www.thieme-connect.com
TJ Broxton - Australian journal of chemistry, 1985 - CSIRO Publishing
The basic hydrolyses of some alkyl and aryl N-(4-nitrophenyl) carbamates in the presence of micelles of cetyl (2-hydroxyethyl) dimethylammonium bromide ( chedab )were studied. For …
Number of citations: 13 www.publish.csiro.au
G Boucher, B Said, EL Ostler, M Resmini… - Biochemical …, 2007 - portlandpress.com
… The substituent constant is σ− for the 4-nitrophenyl carbamate 5a [11,12] and σ for the other substrates. The slopes of the regression lines provide the values of ρ for (a) 2.36±0.20 and …
Number of citations: 11 portlandpress.com

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